1-[2-(2-Hydroxyethoxy)ethyl]piperazine
CAS No.: 13349-82-1
VCID: VC0195975
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine - 13349-82-1](/images/no_structure.jpg)
Description | 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, also known as 1-Hydroxyethylethoxypiperazine, is a chemical compound with the molecular formula C8H18N2O2 . It is used in chemical synthesis and has a variety of applications in scientific research . This compound appears as a yellow-brown oil . 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is widely utilized in pharmaceutical development as a building block in the synthesis of medications, especially those targeting neurological disorders because it can cross the blood-brain barrier . It is also used in biochemical research for studies involving receptor binding and enzyme inhibition, offering insights into cellular processes and potential therapeutic targets . Furthermore, it serves as an intermediate in the production of the antipsychotic drug quetiapine fumarate . A method exists for preparing high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involving reacting piperazine and piperazine dihydrochloride in solvent to prepare piperazine monohydrochloride . Beyond pharmaceuticals, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is employed in polymer chemistry as a functional monomer to enhance properties like solubility and thermal stability in coatings and adhesives . In cosmetic formulations, its hydrophilic nature makes it an effective ingredient in skincare products, improving moisture retention . Additionally, it acts as a reagent in analytical techniques for quality control in manufacturing processes and is utilized in the production of surfactants and emulsifiers . Other organic compounds with similar structures and uses include Hydroxyzine Impurity 1 and N-Hydroxyethoxyethylpiperazine . |
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CAS No. | 13349-82-1 |
Product Name | 1-[2-(2-Hydroxyethoxy)ethyl]piperazine |
Molecular Formula | C8H18N2O2 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | 2-(2-piperazin-1-ylethoxy)ethanol |
Standard InChI | InChI=1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2 |
Standard InChIKey | FLNQAPQQAZVRDA-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CCOCCO |
Canonical SMILES | C1CN(CCN1)CCOCCO |
Appearance | Clear Colourless to Light Yellow Oil |
Purity | > 95% |
Synonyms | 1-[2-(2-Hydroxyethoxy)ethyl]piperazine; 1-Hydroxyethylethoxypiperazine; 2-[2-(1-Piperazinyl)ethoxy]ethanol |
PubChem Compound | 139436 |
Last Modified | Aug 15 2023 |
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